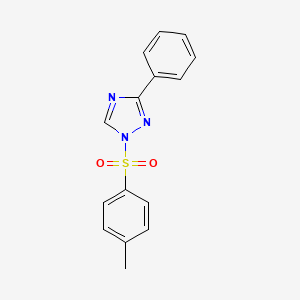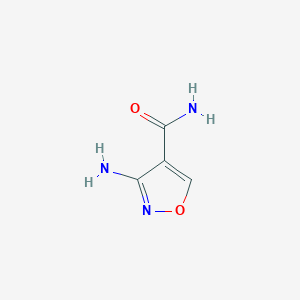
3-Aminoisoxazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Aminoisoxazole-4-carboxamide is a heterocyclic compound featuring an isoxazole ring with an amino group at the 3-position and a carboxamide group at the 4-position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-aminoisoxazole-4-carboxamide typically involves the base-promoted nitrosation of N-substituted cyanoacetamides. The reaction of N-substituted cyanoacetamides with ethyl nitrite (EtONO) in the presence of an equimolar amount of sodium ethoxide (EtONa) affords the corresponding sodium salts of hydroxyimino derivatives. These derivatives are then transformed into 3-aminoisoxazole-4-carboxamides using known methods .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves optimizing the laboratory-scale synthesis for larger-scale production, ensuring high yields and purity while maintaining cost-effectiveness and environmental sustainability.
化学反応の分析
Types of Reactions: 3-Aminoisoxazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and carboxamide groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
科学的研究の応用
3-Aminoisoxazole-4-carboxamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
作用機序
The mechanism of action of 3-aminoisoxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
類似化合物との比較
4-Aminoisoxazole-3-carboxamide: Similar in structure but with different substitution patterns.
Isoxazole derivatives: A broad class of compounds with diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Uniqueness: 3-Aminoisoxazole-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
特性
分子式 |
C4H5N3O2 |
|---|---|
分子量 |
127.10 g/mol |
IUPAC名 |
3-amino-1,2-oxazole-4-carboxamide |
InChI |
InChI=1S/C4H5N3O2/c5-3-2(4(6)8)1-9-7-3/h1H,(H2,5,7)(H2,6,8) |
InChIキー |
BZWHYMFUCGZICG-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=NO1)N)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



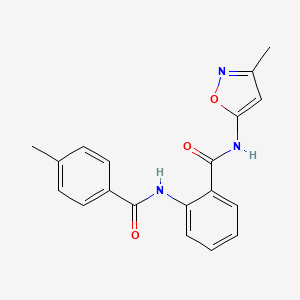
![(R)-2-(2,6-Dibromo-4-(6-bromonaphtho[2,3-b]benzofuran-11-yl)phenoxy)-3-phenylpropanoic acid](/img/structure/B12885175.png)

![(2R)-4-methyl-2-[[(2S)-5-oxo-1-phenylmethoxycarbonylpyrrolidine-2-carbonyl]amino]pentanoic acid](/img/structure/B12885183.png)

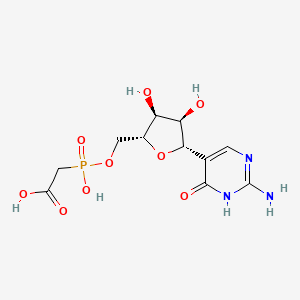
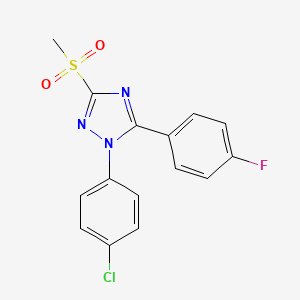
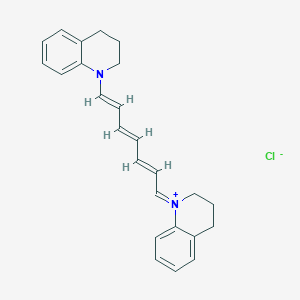
![4,6-Dimethylisoxazolo[5,4-b]pyridin-3(2H)-one](/img/structure/B12885226.png)
![N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-4-propoxybenzamide](/img/structure/B12885243.png)
![3-Phenyl-7-propyl-1H,5H-pyrazolo[1,2-a]pyrazole-1,5-dione](/img/structure/B12885251.png)

